molecular formula C9H7FN2O2 B1518251 [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1155531-62-6

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1518251
CAS RN: 1155531-62-6
M. Wt: 194.16 g/mol
InChI Key: XBWGTELRHFNJIO-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, commonly referred to as FOPD, is an organic compound with a range of applications in scientific research. It is a versatile compound, with a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers.

Scientific Research Applications

Turn-Off Fluorescence Studies for Aniline Sensing

The fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives has been investigated for aniline sensing in various solvents. This research demonstrates the potential use of oxadiazole derivatives as favorable media for detecting aniline via fluorescence quenching mechanisms, suggesting applications in environmental monitoring and chemical sensing (Naik, Khazi, & Malimath, 2018).

Structural Insights from Crystal Packing

A comprehensive study on the crystal packing of 1,2,4-oxadiazole derivatives has highlighted the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These findings provide foundational knowledge for the design of materials with desired physical properties, which could be applicable in the development of novel pharmaceuticals or materials science applications (Sharma et al., 2019).

Insecticidal Activity

Research on 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group has shown low insecticidal activity against certain crop pests. Although this particular study does not directly involve the compound , it underscores the broader potential of oxadiazole derivatives in developing pest management solutions (Mohan et al., 2004).

Applications in OLEDs and Polymer Matrices

The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials have been explored, suggesting their utility in OLEDs (Organic Light Emitting Diodes) and homogenously oriented liquid-crystalline polymers. This research points to the potential for oxadiazole derivatives to enhance the performance and efficiency of electronic displays (Wolarz et al., 2007).

Novel Chemosensor Development

A thiophene substituted 1,3,4-oxadiazole derivative has been characterized as a chemosensor for detecting metal ions like Fe2+, Ni2+, and Cu2+. This research exemplifies the potential for oxadiazole derivatives in creating sensitive and selective sensors for environmental monitoring and industrial processes (Naik et al., 2021).

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGTELRHFNJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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